N'-(6-bromo-5-methyl-2-oxoindol-3-yl)-4-chlorobenzohydrazide N'-(6-bromo-5-methyl-2-oxoindol-3-yl)-4-chlorobenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1026757
InChI: InChI=1S/C16H11BrClN3O2/c1-8-6-11-13(7-12(8)17)19-16(23)14(11)20-21-15(22)9-2-4-10(18)5-3-9/h2-7H,1H3,(H,21,22)(H,19,20,23)
SMILES: CC1=CC2=C(C(=O)N=C2C=C1Br)NNC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C16H11BrClN3O2
Molecular Weight: 392.63 g/mol

N'-(6-bromo-5-methyl-2-oxoindol-3-yl)-4-chlorobenzohydrazide

CAS No.:

Cat. No.: VC1026757

Molecular Formula: C16H11BrClN3O2

Molecular Weight: 392.63 g/mol

* For research use only. Not for human or veterinary use.

N'-(6-bromo-5-methyl-2-oxoindol-3-yl)-4-chlorobenzohydrazide -

Specification

Molecular Formula C16H11BrClN3O2
Molecular Weight 392.63 g/mol
IUPAC Name N//'-(6-bromo-5-methyl-2-oxoindol-3-yl)-4-chlorobenzohydrazide
Standard InChI InChI=1S/C16H11BrClN3O2/c1-8-6-11-13(7-12(8)17)19-16(23)14(11)20-21-15(22)9-2-4-10(18)5-3-9/h2-7H,1H3,(H,21,22)(H,19,20,23)
Standard InChI Key OGXLKUDEYFXHQC-UHFFFAOYSA-N
Isomeric SMILES CC1=CC2=C(C(=O)N=C2C=C1Br)NNC(=O)C3=CC=C(C=C3)Cl
SMILES CC1=CC2=C(C(=O)N=C2C=C1Br)NNC(=O)C3=CC=C(C=C3)Cl
Canonical SMILES CC1=CC2=C(C(=O)N=C2C=C1Br)NNC(=O)C3=CC=C(C=C3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator